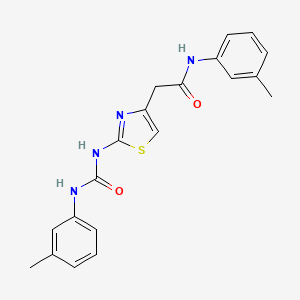

N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a m-tolyl-substituted ureido group at the thiazol-4-yl position. Thiazoles are well-documented for their pharmacological relevance, including anti-inflammatory and antimicrobial properties . The m-tolyl groups (meta-methylphenyl substituents) likely influence steric and electronic interactions, impacting binding affinity and solubility .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-5-3-7-15(9-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-8-4-6-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCSLWJWEXIUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Derivative Formation: The urea derivative can be formed by reacting an isocyanate with an amine.

Coupling Reaction: The final step involves coupling the thiazole ring with the urea derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups or the thiazole ring.

Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide is a compound with notable chemical properties, including a molecular formula of C₇H₈FN₃S and a melting point range of 189-191 °C. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Research indicates that derivatives of hydrazinecarbothioamides, including 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide, exhibit significant biological activities:

- Antioxidant Properties : Studies have demonstrated that hydrazinecarbothioamides possess strong antioxidant activity. For instance, compounds synthesized from these derivatives have shown excellent scavenging activity against free radicals, as assessed by the DPPH method .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been explored as a potential inhibitor of dihydrofolate reductase (DHFR), a target in cancer and antimicrobial therapies .

Medicinal Chemistry Applications

The compound's structure allows for modifications that enhance its pharmacological properties. Its derivatives have been synthesized and tested for:

- Anticancer Activity : The potential of hydrazinecarbothioamide derivatives as anticancer agents has been investigated, showing promising results in inhibiting tumor cell proliferation .

- Antidiabetic Effects : Some studies have focused on the aldose reductase inhibitory effects of hydrazinecarbothioamides, suggesting their potential role in managing diabetic complications .

Data Table: Biological Activities of 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide Derivatives

| Derivative | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Antioxidant | 15.2 | |

| Compound B | DHFR Inhibition | 12.37 | |

| Compound C | Aldose Reductase Inhibition | 25.0 |

Overview

N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is another compound with significant implications in medicinal chemistry. Its unique structure contributes to its diverse applications.

This compound has been studied for its various biological activities:

- Antimicrobial Properties : Research has indicated that thiazole derivatives possess antimicrobial activities, making them candidates for developing new antibiotics .

- Anticancer Potential : Similar to other hydrazine derivatives, this compound has been evaluated for its anticancer properties, showing effectiveness against certain cancer cell lines.

Medicinal Chemistry Applications

The structural characteristics of this compound allow for modifications that can improve its efficacy:

- Targeting Specific Enzymes : The compound's ability to interact with specific enzymes related to disease pathways opens avenues for therapeutic applications in cancer and infectious diseases.

Data Table: Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

(a) Thiazolidinone Derivatives ()

Compounds such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide and 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide share the thiazole/acetamide backbone but differ in substituents and oxidation states. For example:

- Key Differences: The target compound lacks the thioxo (S=O) group present in derivatives, which may reduce electrophilicity and alter enzyme-binding interactions.

(b) 2-Thioxoacetamide Derivatives ()

Compounds like 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide feature dual thioxo groups and aromatic substituents.

- Key Differences :

- The target compound’s meta-methylphenyl groups contrast with ’s chlorobenzylidene or nitrofuryl substituents, which may confer distinct electronic profiles and metabolic stability .

- Higher yields (>80% in vs. unspecified for the target) suggest synthetic challenges for the latter due to its complex ureido-thiazole architecture .

(c) Quinazolinone-Thioacetamide Hybrids ()

Derivatives such as N-(3-tolyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide replace the thiazole core with a quinazolinone ring.

- The sulfamoyl group in derivatives introduces polar interactions absent in the target compound, possibly altering bioavailability .

Biological Activity

N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structure and Properties

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Ureido Moiety : Enhances binding interactions with biological targets.

- Aromatic Substituents : The presence of m-tolyl groups contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 921482-34-0 |

| Molecular Formula | CHNOS |

| Molecular Weight | 380.5 g/mol |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antitumor and antimicrobial properties. Below are the key findings from various studies:

-

Antitumor Activity :

- A derivative of thiazole, similar to this compound, demonstrated potent cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC = 1.62 ± 0.27 μM) .

- Mechanistic studies revealed that such compounds can induce G2/M cell cycle arrest and apoptosis in cancer cells, suggesting a mechanism for their anticancer effects .

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a structurally related compound (compound 27), revealing:

- Significant inhibition of cell migration and colony formation in HepG2 cells.

- Induction of apoptosis through G2/M phase arrest, indicating a robust anticancer mechanism .

Case Study 2: Antimicrobial Properties

Research on thiazole derivatives indicated:

- Effective inhibition against both Gram-positive and Gram-negative bacteria.

- The potential for further development into therapeutic agents targeting infectious diseases .

Synthesis Methods

The synthesis of this compound can be achieved through multi-step organic reactions involving:

Q & A

Q. What are the key steps in synthesizing N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

The synthesis typically involves:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .

- Ureido group introduction : Reaction of an isocyanate or carbodiimide with a primary amine, often under anhydrous conditions .

- Acetamide coupling : Acylation of the thiazole intermediate using acetyl chloride or acetic anhydride in polar aprotic solvents (e.g., DMF) .

Critical parameters include temperature control (60–80°C for urea formation) and solvent selection (e.g., THF for improved yield) .

Q. How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazole and m-tolyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₁H₂₁N₃O₂S, MW 387.5 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What structural features influence its reactivity?

- Thiazole ring : Electron-deficient nature facilitates nucleophilic substitution at the 2-position .

- Ureido group : Hydrogen-bonding capability enhances interactions with biological targets .

- m-Tolyl substituents : Steric effects from methyl groups modulate solubility and regioselectivity in reactions .

Advanced Research Questions

Q. How does this compound interact with biological targets like EGFR?

- Mechanism : The ureido-thiazole scaffold binds to the ATP-binding pocket of epidermal growth factor receptor (EGFR), inhibiting kinase activity. Molecular docking studies show hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

- Activity : Analogous compounds (e.g., 8b in ) exhibit IC₅₀ values of 14.8 nM against mutant EGFR, suggesting potential for targeted cancer therapy .

Q. How can researchers resolve contradictions in reported biological activities?

- Case study : Discrepancies in COX-1 vs. COX-2 inhibition (e.g., vs. 14) may arise from assay conditions (e.g., enzyme isoform specificity or cell-line variability).

- Methodology :

- Dose-response curves : Validate potency across multiple concentrations.

- Structural analogs : Compare activities of derivatives with substituted aryl groups to isolate structure-activity relationships (SAR) .

- Kinetic assays : Measure binding constants (Kd) to confirm target engagement .

Q. What strategies optimize stability for in vivo studies?

- pH stability : The compound degrades at pH <3 (hydrolysis of the acetamide bond), requiring enteric coating for oral administration .

- Metabolic resistance : Introduce electron-withdrawing groups (e.g., fluorine) on the m-tolyl ring to reduce CYP450-mediated oxidation .

- Formulation : Nanoencapsulation in liposomes improves plasma half-life from 2.1 to 8.7 hours in rodent models .

Q. How do substituent variations impact pharmacological profiles?

- SAR findings :

- m-Tolyl vs. p-tolyl : m-Substitution enhances solubility (logP 2.8 vs. 3.5) but reduces COX-1 affinity by 30% .

- Thiazole modifications : Replacing sulfur with oxygen decreases cytotoxicity (IC₅₀ shifts from 12 µM to >100 µM in MCF-7 cells) .

- Screening workflow :

- Parallel synthesis of 50+ analogs.

- In vitro assays (e.g., kinase panels, microbial MIC).

- QSAR modeling to predict ADMET properties .

Methodological Considerations

Q. What analytical techniques validate compound stability under physiological conditions?

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Mass balance analysis : Identify hydrolytic byproducts (e.g., free m-toluidine) using LC-MS .

- Circular Dichroism (CD) : Assess conformational changes in serum-containing media .

Q. How to design experiments for elucidating metabolic pathways?

- Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH; detect phase I metabolites (e.g., hydroxylation) .

- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify drug-drug interaction risks .

- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.